3,4-Bis(bromomethyl)benzoic acid

CAS No.: 20896-24-6

Cat. No.: VC20305303

Molecular Formula: C9H8Br2O2

Molecular Weight: 307.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20896-24-6 |

|---|---|

| Molecular Formula | C9H8Br2O2 |

| Molecular Weight | 307.97 g/mol |

| IUPAC Name | 3,4-bis(bromomethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H8Br2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,4-5H2,(H,12,13) |

| Standard InChI Key | SBOYXPCSVNYAJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)CBr)CBr |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

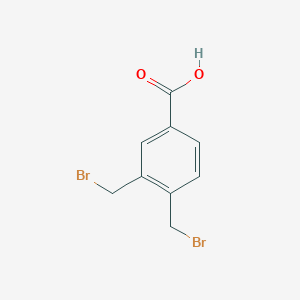

3,4-Bis(bromomethyl)benzoic acid has the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol. The structure consists of a benzoic acid core substituted with bromomethyl groups at the 3- and 4-positions (Figure 1). This arrangement confers high reactivity, as the bromine atoms are susceptible to displacement in SN2 reactions or metal-catalyzed couplings.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Br₂O₂ | |

| Molecular Weight | 307.97 g/mol | |

| Melting Point | 52–58°C (analogous esters) | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, THF) |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1725 cm⁻¹ (C=O stretch of carboxylic acid) and ~600 cm⁻¹ (C-Br stretch) .

-

NMR: ¹H NMR (DMSO-d₆) signals at δ 4.8–5.2 ppm (bromomethyl protons) and δ 8.0–8.5 ppm (aromatic protons) .

Synthesis and Reaction Pathways

Bromination of Methylbenzoic Acid Derivatives

The most common synthesis involves brominating 3-bromo-4-methylbenzoic acid using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux, catalyzed by dibenzoyl peroxide . This radical bromination selectively targets the methyl group, yielding a mixture of mono- and dibrominated products (Figure 2A).

Table 2: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| NBS in CCl₄ | NBS, dibenzoyl peroxide, reflux | 64–95% | High selectivity for bromomethyl |

| Photochemical Bromination | NBS, chlorobenzene, UV light | ~80% | Avoids toxic CCl₄ |

Applications in Pharmaceutical and Materials Chemistry

Drug Intermediate

3,4-Bis(bromomethyl)benzoic acid is a precursor to Eprosartan (antihypertensive) and Imatinib (anticancer agent) . The bromomethyl groups facilitate alkylation of amines or thiols in target molecules. For instance, coupling with phenylboronic acids via Suzuki-Miyaura reactions generates biaryl structures common in kinase inhibitors .

Polymer and Nanomaterial Synthesis

The compound’s dual reactivity enables cross-linking in polymer networks. It has been used to synthesize porphyrin-linked fullerenes for organic photovoltaics, where the benzoic acid moiety anchors the structure to metal oxides. Additionally, it serves as a building block for supramolecular gels by forming triazole linkages via click chemistry .

Catalysis and Organic Transformations

In Pd-catalyzed oxidations, methyl esters of 3,4-bis(bromomethyl)benzoic acid act as ligands, enhancing catalytic activity in C–H functionalization reactions .

Recent Advances and Future Directions

Recent studies highlight its utility in healable luminescent gels incorporating lanthanides and metal-organic frameworks (MOFs) for gas storage . Future research may explore enantioselective syntheses and green chemistry approaches to minimize hazardous byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume